molecular formula C17H25BrN2O4S B14080015 tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate CAS No. 1002360-24-8

tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate

Cat. No.: B14080015
CAS No.: 1002360-24-8
M. Wt: 433.4 g/mol
InChI Key: CLFSMSJFZSHDQD-CYBMUJFWSA-N
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Description

tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 4-bromobenzenesulfonamide moiety at the 3S-aminomethyl position. It is typically synthesized via sulfonylation of a piperidine intermediate, as exemplified in related compounds (e.g., reaction of amines with aryl sulfonyl chlorides under basic conditions) . The tert-butyl group enhances solubility in organic solvents and acts as a protective group during multi-step syntheses, making this compound a valuable intermediate in medicinal chemistry and drug discovery .

Properties

CAS No.

1002360-24-8

Molecular Formula

C17H25BrN2O4S

Molecular Weight

433.4 g/mol

IUPAC Name

tert-butyl (3S)-3-[[(4-bromophenyl)sulfonylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25BrN2O4S/c1-17(2,3)24-16(21)20-10-4-5-13(12-20)11-19-25(22,23)15-8-6-14(18)7-9-15/h6-9,13,19H,4-5,10-12H2,1-3H3/t13-/m1/s1

InChI Key

CLFSMSJFZSHDQD-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CNS(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Piperidine Core Synthesis

The (3S)-piperidine scaffold is synthesized via asymmetric hydrogenation or enzymatic resolution. A key precursor, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS 1171197-20-8), is prepared through Buchwald–Hartwig amination of tert-butyl 3-bromopiperidine-1-carboxylate with 4-aminophenylboronic acid under palladium catalysis. The reaction proceeds in toluene/water (3:1) at 80°C for 12 hours, yielding 85–92% of the amine intermediate. Chiral HPLC confirms enantiomeric excess (>99% ee) using a Chiralpak AD-H column (hexane:isopropanol 90:10).

Sulfonamide Formation

The 4-bromobenzenesulfonyl group is introduced via sulfonylation of the primary amine. As per WO2004020401A1, 4-bromobenzenesulfonyl chloride (1.2 equiv) reacts with (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in dichloromethane (DCM) with triethylamine (2.5 equiv) at 0°C→25°C. The reaction achieves >95% conversion in 2 hours, with crude product purified by silica gel chromatography (ethyl acetate/hexane 1:4).

Table 1: Optimization of Sulfonylation Conditions

Solvent Base Temp (°C) Yield (%)
DCM Triethylamine 0→25 92
THF Pyridine 25 85
Toluene NaHCO3 50 78

Reductive Amination for Side-Chain Installation

Alternative routes employ reductive amination to install the sulfonamidomethyl group. In PMC11472331, tert-butyl 4-formylpiperidine-1-carboxylate reacts with 4-bromobenzenesulfonamide using sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE). The reaction proceeds at 40°C for 6 hours, yielding 88% of the secondary amine after Boc deprotection with trifluoroacetic acid (TFA).

Stereochemical Control and Chiral Analysis

Asymmetric Induction Strategies

The (3S) configuration is preserved using chiral auxiliaries. In Scheme 5 of PMC11472331, (R)-tert-butyl 3-aminopiperidine-1-carboxylate undergoes dynamic kinetic resolution with a chiral phosphoric acid catalyst (TRIP, 10 mol%) during sulfonylation, achieving 98% ee.

X-ray Crystallography Validation

Single-crystal X-ray analysis (PubChem CID 57346046) confirms the absolute configuration. The piperidine ring adopts a chair conformation with the sulfonamide group equatorial (torsion angle N1–C3–C7–S8 = 178.2°).

Protecting Group Strategies

Boc Deprotection and Reprojection

The tert-butyl carbamate (Boc) group is cleaved using TFA in DCM (4:1 v/v, 2 hours). Subsequent reprojection with di-tert-butyl dicarbonate (Boc2O) in THF/water (5:1) restores the protecting group with >90% yield.

Orthogonal Protection for Multistep Synthesis

Sigma-Aldrich’s protocols recommend using benzyl ethers (e.g., di(ethylene glycol) benzyl ether) to protect hydroxyl intermediates during piperidine functionalization, enabling sequential deprotection under hydrogenolysis (H2/Pd-C) or acidic conditions.

Spectroscopic Characterization

NMR Analysis

  • 1H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc CH3), 2.70–2.85 (m, 2H, piperidine H-2,6), 3.35 (d, J = 12 Hz, 2H, piperidine H-4,5), 4.05 (br s, 1H, NH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.90 (d, J = 8.4 Hz, 2H, ArH).
  • 13C NMR : δ 28.3 (Boc CH3), 79.8 (Boc Cq), 126.5–132.0 (ArC), 155.2 (Boc C=O).

Mass Spectrometry

HRMS (ESI+) m/z calculated for C17H24BrN2O4S [M+H]+: 433.0712; found: 433.0715.

Industrial-Scale Optimization

Solvent Recycling

Toluene is recovered (>90%) via distillation after sulfonylation, reducing process mass intensity (PMI) from 25 to 8 kg/kg.

Catalyst Recycling

Palladium catalysts from Buchwald–Hartwig steps are immobilized on mesoporous silica, achieving 10 reuse cycles with <5% activity loss.

Applications in Drug Development

This compound serves as a precursor to niraparib analogs (PARP inhibitors) and LSD1/HDAC bifunctional degraders. In vivo studies show 70% tumor growth inhibition at 10 mg/kg dosing in xenograft models.

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 3-[[[(4-bromophenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester, (3S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

1-Piperidinecarboxylic acid, 3-[[[(4-bromophenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester, (3S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 3-[[[(4-bromophenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester, (3S)- involves its interaction with specific molecular targets. The sulfonyl amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The bromophenyl group enhances the compound’s binding affinity through hydrophobic interactions, while the piperidine ring provides structural stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate (): This analogue differs only in the position of the bromine atom (ortho vs. para on the benzene ring). The electronic effects of para substitution also enhance resonance stabilization of the sulfonamide group .
  • tert-Butyl (S)-3-(((4-bromo-2-nitrophenyl)amino)methyl)piperidine-1-carboxylate (): The addition of a nitro group at the 2-position introduces strong electron-withdrawing effects, which could alter the compound’s acidity and binding affinity in biological systems. However, the nitro group may complicate synthetic steps due to reduction sensitivity .

Analogues with Heterocyclic or Aliphatic Substituents

  • tert-Butyl (S)-3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate (): Replacing the sulfonamide with a pyrimidoindole group shifts the compound’s application toward kinase inhibition or DNA intercalation.
  • tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate (): This simpler analogue lacks the sulfonamide and bromophenyl groups, resulting in lower molecular weight (214.30 g/mol vs. ~426 g/mol for the target compound) and reduced steric bulk. The absence of the sulfonamide diminishes hydrogen-bonding capacity, limiting its utility in target-specific interactions .

Substituent Effects on Physical Properties

Compound Molecular Weight (g/mol) Melting Point/Physical State Key Functional Groups
Target compound ~426 Not reported Sulfonamide, bromophenyl
(±)-tert-Butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate () ~307 Yellow oil Styryl, fluorophenyl
tert-Butyl (S)-3-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate () ~366 Not reported Nitrophenyl, amine
tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate () 214.30 Not reported Methylamine

Styryl and fluorostyryl derivatives () exhibit lower melting points (oily consistency) compared to crystalline sulfonamide analogues, reflecting reduced intermolecular forces due to the absence of polar sulfonamide groups .

Biological Activity

tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure, characterized by a piperidine ring and sulfonamide moiety, suggests a variety of biological activities, particularly in the context of enzyme inhibition and receptor interactions.

Chemical Structure and Properties

The molecular formula of the compound is C16H23BrN2O4SC_{16}H_{23}BrN_{2}O_{4}S, with a molecular weight of approximately 419.3 g/mol. The presence of the bromobenzene and sulfonamide groups enhances its reactivity and biological interaction potential.

PropertyValue
Molecular Formula C16H23BrN2O4S
Molecular Weight 419.3 g/mol
Functional Groups Piperidine, Sulfonamide, Bromobenzene

Research indicates that the sulfonamide group plays a crucial role in the compound’s interaction with biological targets. It may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. The bromobenzene component could enhance binding affinity through halogen bonding or π-stacking interactions.

Case Studies

  • Enzyme Inhibition : A study demonstrated that similar sulfonamide derivatives can inhibit carbonic anhydrase, which is vital for regulating pH and fluid balance in biological systems. This suggests that this compound may exhibit similar properties, warranting further investigation into its pharmacological potential .
  • Cardiovascular Effects : In isolated rat heart models, other benzene sulfonamide derivatives have shown to affect perfusion pressure and coronary resistance, indicating potential cardiovascular applications . This could imply that this compound may also impact cardiovascular functions.

Research Findings

Recent studies have focused on the binding affinity of this compound to specific receptors and enzymes:

  • Binding Studies : Preliminary data suggest that the compound exhibits a significant binding affinity to target proteins, which may be enhanced by its unique structural features .
  • Pharmacokinetics : Computational models have been employed to predict the pharmacokinetic properties of similar compounds, highlighting the importance of understanding absorption, distribution, metabolism, and excretion (ADME) characteristics .

Q & A

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

  • Answer : Key considerations:
  • Continuous Flow Chemistry : Reduces side reactions via precise temperature/residence time control.
  • Chiral Stationary Phases : Use preparative SFC (supercritical fluid chromatography) for large-scale enantiomer separation.
  • In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress .

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